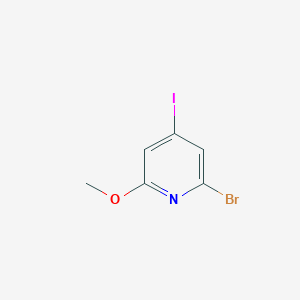
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate, also known as 5-ABDFM, is an organobromine compound that has recently been studied for its potential applications in laboratory experiments, scientific research, and as a therapeutic agent. 5-ABDFM is a synthetic compound that can be synthesized using a variety of methods, including the reaction of 5-amino-6-bromo-3-(difluoromethyl)picolinate with ethyl bromide. 5-ABDFM is an interesting compound due to its unique properties, which make it an attractive option for a variety of applications.
Applications De Recherche Scientifique
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has been studied for its potential applications in scientific research. It has been used as a probe to study the structure of proteins, as well as to study the interactions between proteins and other molecules. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has been used to study the structure and function of enzymes, as well as the structure and function of other biological molecules. Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has also been used to study the effects of drugs on cells and tissues, as well as to study the effects of environmental toxins on cells and tissues.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is not yet fully understood. However, it is believed that Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate binds to proteins and other molecules in a manner that is similar to other bromine compounds. Specifically, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to bind to proteins and other molecules through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to interact with the active sites of enzymes in a manner that is similar to other bromine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate are not yet fully understood. However, it is believed that Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate binds to proteins and other molecules in a manner that is similar to other bromine compounds. Specifically, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to bind to proteins and other molecules through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to interact with the active sites of enzymes in a manner that is similar to other bromine compounds.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in laboratory experiments. One advantage of using Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is that it is relatively stable and can be stored for extended periods of time. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is relatively non-toxic and has low environmental impact, making it an attractive option for laboratory experiments. A limitation of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is that it is relatively expensive and difficult to obtain in large quantities. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is not as widely studied as other compounds, making it more difficult to predict its effects in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to study the potential applications of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in drug development and therapeutic agents. Additionally, further research could be conducted to study the potential of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate as a tool to study the structure and function of proteins, enzymes, and other biological molecules. Finally, further research could be conducted to identify potential new methods of synthesis for Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate, as well as to identify potential new uses for the compound.
Méthodes De Synthèse
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate can be synthesized through a variety of methods, including the reaction of 5-amino-6-bromo-3-(difluoromethyl)picolinate with ethyl bromide. This reaction produces ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in a single step. The reaction is typically conducted in a solvent such as dichloromethane or chloroform and is catalyzed by a base such as sodium hydroxide. The reaction is typically conducted at room temperature, although higher temperatures may be used to increase the reaction rate.
Propriétés
IUPAC Name |
ethyl 5-amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c1-2-16-9(15)6-4(8(11)12)3-5(13)7(10)14-6/h3,8H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOYQPJRRABMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1C(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)





![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)

